REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]=[C:8]=[O:9])[CH:3]=1.C([OH:13])C=C.[CH:14]1[CH:19]=CC=C[CH:15]=1>>[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH:7][C:8](=[O:13])[O:9][CH2:15][CH:14]=[CH2:19])[CH:3]=1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)N=C=O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)NC(OCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |